molecular formula C21H19ClN2O3S B4978803 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide

Cat. No. B4978803
M. Wt: 414.9 g/mol
InChI Key: BFNNAXXEKHOJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide can increase the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. This can result in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have antiviral properties against HIV.

Advantages and Limitations for Lab Experiments

3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and viral infections. However, there are also limitations to its use in lab experiments. It can have off-target effects on other enzymes besides HDACs, and its efficacy can be influenced by the genetic background of the cell lines being studied.

Future Directions

There are several future directions for research on 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide in cancer treatment. Additionally, there is a need for further research on the potential applications of 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide in the treatment of neurodegenerative diseases and viral infections.

Synthesis Methods

3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This intermediate is then reacted with 4-methyl-N-(2-methylphenyl)benzamide to form 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide. The final product can be purified using column chromatography.

Scientific Research Applications

3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in cancer treatment. HDACs play a role in regulating gene expression, and their overexpression has been linked to the development of cancer. By inhibiting HDAC activity, 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and viral infections such as HIV.

properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-5-3-4-6-19(14)23-21(25)16-8-7-15(2)20(13-16)28(26,27)24-18-11-9-17(22)10-12-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNNAXXEKHOJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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